2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-16-6-4-15(5-7-16)14-19(25)21-11-10-20-17-8-9-18(23-22-17)24-12-2-3-13-24/h2-9,12-13H,10-11,14H2,1H3,(H,20,22)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVXVVINSMLRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.
Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction using a pyrrole derivative.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing pyrrole and methoxyphenyl groups can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases . The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity
Preliminary studies have suggested that related compounds may possess anticancer properties. The structural features of this compound could contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrrole-based compounds for their antibacterial activity using the agar disc-diffusion method. It was found that several derivatives exhibited potent activity against P. mirabilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, researchers synthesized a series of acetamides derived from pyrrole and assessed their effects on cytokine production in macrophages. Results indicated that these compounds significantly reduced tumor necrosis factor-alpha (TNF-α) levels in a dose-dependent manner .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Acetamide Derivatives with Methoxyphenyl Substituents
- Formoterol-Related Compound C (): Structure: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide Shares a methoxyphenyl-ethylamino-acetamide backbone but incorporates additional hydroxyl and formamide groups. Used as a reference impurity in formoterol synthesis, indicating structural relevance to β-agonist drugs. HPLC purity data (99.4% for compound 20a in ) suggests comparable synthetic feasibility to the target compound .
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a, ) :
- Structural Similarities: Methoxyphenylethyl group and acetamide linkage.
- Key Differences: Replaces pyridazine-pyrrole with a 4-oxopyrrolotriazine system.
- Synthesis: 40% yield, highlighting challenges in triazine ring formation vs. pyridazine derivatives.
- Purity: 99.4% by HPLC, suggesting robust purification protocols .
Pyridazine-Containing Analogues
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (): Features a pyridazine-amine core but substitutes pyrrole with pyrazole and uses a methylphenyl group instead of methoxyphenyl. Crystallographic data confirms planar geometry, favoring stacking interactions.
- Compound 27 (): Structure: N-(2-((6-Chloro-3-(3-(N-(2-(dimethylamino)ethyl)sulfamoyl)-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide Retains the pyridazine-acetamide framework but introduces chloro and imidazo substituents. The bulky sulfamoyl group may enhance target specificity but reduce membrane permeability .
Imidazo[1,2-a]Pyridine-Based Acetamides ()
- 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02): Replaces pyridazine with an imidazopyridine ring. The methylphenyl group mimics the methoxyphenyl’s hydrophobic effects but lacks electron-donating methoxy functionality.
Data Table: Key Attributes of Comparable Compounds
Critical Analysis of Structural Modifications
- Methoxy vs. Methyl Groups : Methoxyphenyl derivatives (target compound, 20a) exhibit higher polarity and hydrogen-bonding capacity than methyl analogues (MM0333.02), influencing solubility and target engagement .
- Heterocyclic Systems : Pyridazine-pyrrole (target) vs. pyrrolotriazine (20a): The latter’s fused triazine ring may enhance metabolic stability but complicate synthesis .
- Linker Flexibility: Ethylamino spacers (target, Formoterol-C) improve conformational adaptability compared to rigid aromatic linkers in MM0333.02 .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.42 g/mol. Its structure features a methoxyphenyl group, a pyridazinyl moiety, and an acetamide functional group, contributing to its diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. For instance, compounds similar in structure to the target compound have shown significant activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .
Anticancer Properties
In vitro studies have indicated that the compound may exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The presence of the pyridazinyl group is believed to enhance selectivity towards cancer cells while minimizing effects on normal cells. Further research is required to elucidate the precise pathways involved.
The proposed mechanism involves the inhibition of key enzymes that are critical for cellular proliferation and survival. The methoxyphenyl group may interact with receptor sites on these enzymes, leading to conformational changes that inhibit their activity.
Data Tables
| Activity | Target Organism/Cell Line | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.12 | |
| Antibacterial | Escherichia coli | 10 | |
| Anticancer (in vitro) | Various cancer cell lines | Not specified |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated several pyrrole derivatives, including those structurally related to this compound. Results indicated that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .
- Investigating Anticancer Potential : In another study, derivatives of this compound were tested against various cancer cell lines. The results showed a notable reduction in cell viability at micromolar concentrations, supporting further investigation into their use as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
